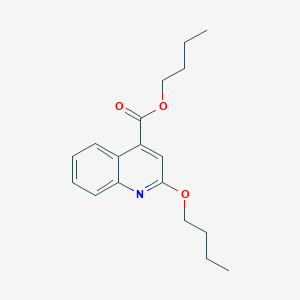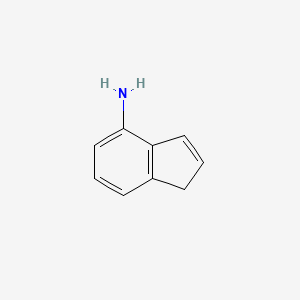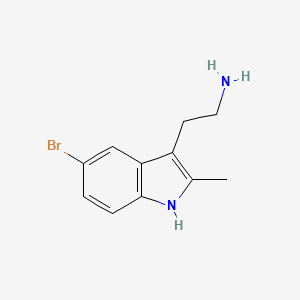
N-(4-Bromophenyl)pyrrolidine-2-carboxamide
Overview
Description
“N-(4-Bromophenyl)pyrrolidine-2-carboxamide” is a chemical compound with the molecular formula C11H13BrN2O . It is used for proteomics research .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, Pyrrolizine 77 was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide 75 with 2-(pyrrolidin-2-ylidene)malononitrile 76 under reflux in acetone for 24 hours .Molecular Structure Analysis
The molecular structure of “N-(4-Bromophenyl)pyrrolidine-2-carboxamide” consists of a pyrrolidine ring attached to a carboxamide group and a 4-bromophenyl group . The molecular weight is 305.6 .Physical And Chemical Properties Analysis
“N-(4-Bromophenyl)pyrrolidine-2-carboxamide” is a powder at room temperature . The compound has a molecular weight of 305.6 .Scientific Research Applications
Crystal and Molecular Structure Analysis
N-(4-Bromophenyl)pyrrolidine-2-carboxamide and related compounds have been utilized in crystallography and molecular structure analysis. Studies have focused on characterizing these compounds using techniques like NMR, MS, and X-ray diffraction. These studies provide insights into the crystal structures, molecular conformations, and intermolecular interactions of such compounds. For example, one study described the crystal and molecular structure of a similar compound, (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, showcasing its 1-dimensional network formation due to hydrogen bonds (Chen et al., 2011).
Potential Pharmaceutical Applications
Compounds related to N-(4-Bromophenyl)pyrrolidine-2-carboxamide have been explored for potential pharmaceutical applications. For instance, some derivatives have shown anti-human immunodeficiency virus (HIV) properties and potential anti-neoplastic (cancer-fighting) effects. These studies involve synthesizing and characterizing various derivatives to assess their biological activities (Tamazyan et al., 2007), (Banerjee et al., 2002).
Synthesis and Structural Characterization
The synthesis and structural characterization of N-(4-Bromophenyl)pyrrolidine-2-carboxamide analogs have been a subject of research. These studies focus on developing new synthetic methods and analyzing the resulting structures through various spectroscopic techniques. Such research is fundamental in the field of organic chemistry and pharmaceutical sciences (Zhou et al., 2021).
Applications in Material Science
Some derivatives of N-(4-Bromophenyl)pyrrolidine-2-carboxamide have been investigated for their applications in material science. For example, compounds containing similar structures have been used in the synthesis of polyamides with specific properties like solubility and thermal stability. These materials could have potential applications in various industries, including electronics and pharmaceuticals (Ravikumar & Saravanan, 2012).
Safety and Hazards
properties
IUPAC Name |
N-(4-bromophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10/h3-6,10,13H,1-2,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKUAGJYOKMVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264758 | |
| Record name | N-(4-Bromophenyl)-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)pyrrolidine-2-carboxamide | |
CAS RN |
1078791-16-8 | |
| Record name | N-(4-Bromophenyl)-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078791-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromophenyl)-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




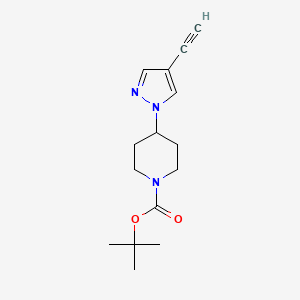
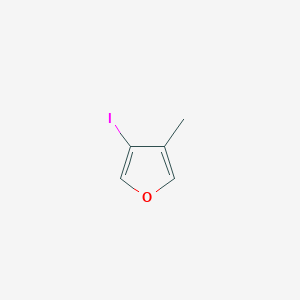
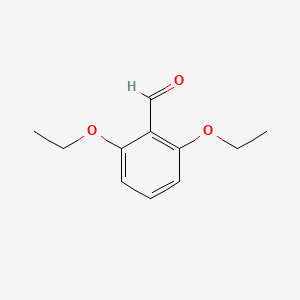
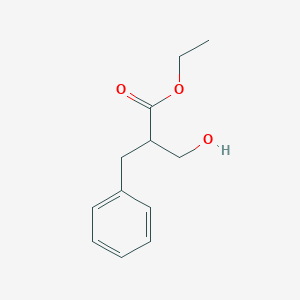
![tert-Butyl 2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B3210723.png)
![5-(4-Fluorobenzyl)-N-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3210732.png)
![N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3210734.png)
